![molecular formula C19H29N7O B5610609 N,N-dimethyl-1-{4-methyl-5-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methanamine](/img/structure/B5610609.png)
N,N-dimethyl-1-{4-methyl-5-[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methanamine
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Overview
Description
Synthesis Analysis
The synthesis of complex molecules involving pyrazolo, pyridin, and triazol rings often employs multi-step synthetic routes, utilizing starting materials that can undergo ring closure, substitution, and functionalization reactions. The synthesis might involve direct methods or refined techniques like microwave irradiation, which offers improved yields and reduced reaction times. For instance, compounds with similar structural motifs have been synthesized using 4-dimethylaminopyridine (DMAP) as a catalyst under microwave irradiation, showcasing the versatility of synthetic approaches for such complex molecules (Sangshetti et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to the one often reveals a significant degree of planarity in the core structure, with potential substituents introducing steric hindrance and affecting the overall conformation. Crystallographic studies can provide detailed insights into the arrangement of atoms within the molecule, bond lengths, angles, and dihedral angles, contributing to our understanding of its 3D conformation and potential interaction sites (Gumus et al., 2018).
Chemical Reactions and Properties
Chemical reactivity studies might involve investigating the compound's behavior under various conditions, such as in the presence of nucleophiles, electrophiles, or during redox reactions. The presence of multiple functional groups within the molecule allows for a broad range of chemical transformations, enabling the synthesis of derivatives with potentially varied biological activities. For instance, iodine(III)-mediated oxidative cyclization has been employed to synthesize related compounds, highlighting the utility of specific reagents in facilitating complex transformations (Prakash et al., 2011).
Physical Properties Analysis
The physical properties of such a compound, including solubility in different solvents, melting point, and crystalline structure, are crucial for understanding its applicability in various domains. Modifications at specific sites on the molecule can significantly alter these properties, affecting its utility in pharmaceutical formulations or chemical reactions. Water solubility, for example, can be enhanced through functionalization at specific positions, improving the compound's potential as a drug candidate (Baraldi et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity towards acids, bases, and other reagents, are influenced by the molecular structure. The presence of electron-donating or withdrawing groups can affect the compound's acidity or basicity, its nucleophilic or electrophilic character, and its participation in cycloaddition reactions or other complex chemical processes. Theoretical and computational studies, including density functional theory (DFT) calculations, can provide insights into the molecule's electronic structure, helping predict its reactivity and stability under different conditions (Halim & Ibrahim, 2022).
properties
IUPAC Name |
[4-[5-[(dimethylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N7O/c1-23(2)13-17-21-22-18(24(17)3)14-7-10-25(11-8-14)19(27)15-12-20-26-9-5-4-6-16(15)26/h12,14H,4-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHGVIZYEJDWRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCN(CC2)C(=O)C3=C4CCCCN4N=C3)CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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